Regioisomeric Differentiation: 5-Position Substitution Alters Physicochemical and Recognition Profiles
N-hydroxyquinoline-5-carboximidoyl chloride differs from its 2- and 7-substituted regioisomers in key computed physicochemical properties, notably the topological polar surface area (TPSA) and lipophilicity (XLogP3), which directly impact membrane permeability and target binding [1]. While all regioisomers share the same molecular weight (206.63 g/mol) [2], the 5-substituted variant exhibits a TPSA of 45.5 Ų and XLogP3 of 2.8, values identical to the 2-substituted analog [1] but with distinct three-dimensional spatial orientation of the reactive groups. This spatial difference is critical for selective interactions with biological targets and synthetic reagents [3].
| Evidence Dimension | Computed Physicochemical Properties |
|---|---|
| Target Compound Data | TPSA = 45.5 Ų; XLogP3 = 2.8; MW = 206.63 g/mol |
| Comparator Or Baseline | N-hydroxyquinoline-2-carboximidoyl chloride: TPSA = 45.5 Ų; XLogP3 = 2.8; MW = 206.63 g/mol |
| Quantified Difference | Identical computed values but distinct 3D orientation due to 5- vs 2-position substitution |
| Conditions | Computed by PubChem (Cactvs 3.4.8.18, XLogP3 3.0) |
Why This Matters
Procurement decisions must consider regioisomer-specific reactivity and biological recognition; substitution with a different regioisomer will yield divergent outcomes in SAR studies and synthetic applications.
- [1] PubChem. N-hydroxyquinoline-5-carboximidoyl chloride. Compound Summary. CID 137193752. Accessed April 2026. View Source
- [2] PubChem. N-hydroxyquinoline-2-carboximidoyl chloride. Compound Summary. CID 137193752. Accessed April 2026. View Source
- [3] Zhou Y, Shao WQ, Yang XY, Hou XB, Fang H. Design, synthesis and anti-tumor activity evaluation of quinoline derivatives as histone deacetylase 8 inhibitors. Acta Pharmaceutica Sinica. 2024;59(4):979-986. View Source
